Cas no 2034233-82-2 (2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide)

2-(2,4-Dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a structurally complex organic compound featuring a dichlorophenoxy moiety linked to an imidazole-pyridine core via an acetamide bridge. This hybrid structure suggests potential utility in agrochemical or pharmaceutical applications, leveraging the bioactivity of both aromatic and heterocyclic components. The dichlorophenoxy group may confer herbicidal properties, while the imidazole-pyridine segment could enhance binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies. The compound’s defined molecular architecture supports precise mechanistic investigations, offering a scaffold for developing targeted bioactive agents. Analytical characterization is facilitated by its distinct functional groups.
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide structure
2034233-82-2 structure
Product name:2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
CAS No:2034233-82-2
MF:C18H16Cl2N4O2
MW:391.2512
CID:5348083

2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dichlorophenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
    • 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
    • 2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
    • Inchi: 1S/C18H16Cl2N4O2/c19-13-4-5-16(14(20)11-13)26-12-17(25)22-7-9-24-10-8-23-18(24)15-3-1-2-6-21-15/h1-6,8,10-11H,7,9,12H2,(H,22,25)
    • InChI Key: YVCVTDIAKYPTOI-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])C([H])=C([H])C([H])=N1)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 457
  • Topological Polar Surface Area: 69
  • XLogP3: 2.8

2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6502-0134-10mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
10mg
$79.0 2023-09-08
Life Chemicals
F6502-0134-50mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
50mg
$160.0 2023-09-08
Life Chemicals
F6502-0134-1mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
1mg
$54.0 2023-09-08
Life Chemicals
F6502-0134-15mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
15mg
$89.0 2023-09-08
Life Chemicals
F6502-0134-2mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
2mg
$59.0 2023-09-08
Life Chemicals
F6502-0134-20μmol
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6502-0134-20mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
20mg
$99.0 2023-09-08
Life Chemicals
F6502-0134-30mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
30mg
$119.0 2023-09-08
Life Chemicals
F6502-0134-5mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
5mg
$69.0 2023-09-08
Life Chemicals
F6502-0134-3mg
2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
2034233-82-2
3mg
$63.0 2023-09-08

Additional information on 2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Introduction to 2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (CAS No. 2034233-82-2)

2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2034233-82-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The molecular structure incorporates several key functional groups, including a dichlorophenoxy moiety, an acetamide group, and a pyridin-2-yl substituent linked to an imidazole ring, which collectively contribute to its potential pharmacological relevance.

The dichlorophenoxy group is a well-known pharmacophore that has been extensively studied for its role in various agrochemicals and pharmaceuticals. Its presence in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The acetamide moiety further enhances the compound's solubility and bioavailability, making it a suitable candidate for further exploration in medicinal chemistry.

One of the most intriguing aspects of 2-(2,4-dichlorophenoxy)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is the presence of the pyridin-2-yl and imidazole substituents. These heterocyclic structures are known for their ability to interact with biological systems in diverse ways. The pyridine ring, in particular, has been widely used in the development of drugs due to its ability to form hydrogen bonds and participate in π-stacking interactions, which are essential for binding to biological targets. The imidazole ring, on the other hand, is a common component in many bioactive molecules and has been shown to exhibit various biological activities, including antiviral, antibacterial, and anti-inflammatory properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of this compound with biological targets with high accuracy. Studies have suggested that the combination of the dichlorophenoxy, acetamide, pyridin-2-yl, and imidazole groups may facilitate interactions with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. These insights have prompted further investigation into the pharmacological potential of this compound.

In vitro studies have begun to unravel the pharmacological profile of CAS No. 2034233-82-2, providing valuable insights into its mechanism of action. Preliminary data indicate that this compound exhibits inhibitory activity against certain enzymes and may have therapeutic implications in areas such as cancer and inflammation. The dual functionality provided by the presence of both the dichlorophenoxy and imidazole moieties suggests that this molecule could be a versatile scaffold for designing novel therapeutic agents.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. The use of transition metal-catalyzed reactions has been particularly valuable in facilitating key bond-forming steps, allowing for the construction of the intricate framework of this compound in a streamlined manner.

As research continues to progress, the potential applications of CAS No. 2034233-82-2 are likely to expand. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one, enabling faster translation from laboratory findings to clinical applications. The structural features that make this compound an attractive candidate for further investigation also highlight its potential as a lead molecule for future drug development programs.

The future direction of research on this compound will likely involve both computational and experimental approaches. Further molecular modeling studies will be essential to refine our understanding of its binding interactions with biological targets. Concurrently, synthetic chemists will work on optimizing production methods to ensure scalability for preclinical and clinical studies.

In conclusion,CAS No. 2034233-82-2, or more formally referred to as *2-(2,4-dichlorophenoxy)-N-{2-[2(pyridin-2-yl)-1H-imidazol-1-yl]-3]ethyl}})acetamide* represents a significant advancement in pharmaceutical chemistry with its unique structural composition and potential biological activities. Continued research into this compound holds promise for uncovering new therapeutic strategies across multiple disease areas.

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